For-Met-Leu-Phe-OMe

GPCR Pharmacology Neutrophil Biology Radioligand Binding

For-Met-Leu-Phe-OMe is the definitive full agonist at human formyl peptide receptor 1 (FPR1; IC₅₀ = 2.1 ± 0.3 nM), activating chemotaxis, superoxide production, PLC, and cAMP elevation without functional bias. Unlike function-selective analogs, this canonical ligand provides a comprehensive stimulus for dissecting the complete FPR1 signalosome. The C-terminal methyl ester renders it a substrate for endogenous esterases, offering a tunable pharmacokinetic profile distinct from the free acid fMLP-OH—critical for temporal dynamics studies in acute inflammation models. Procure this compound for reliable high-throughput screening benchmarks and as an indispensable reference standard for evaluating novel FPR1-targeting analogs.

Molecular Formula C22H33N3O5S
Molecular Weight 451.6 g/mol
CAS No. 65929-03-5
Cat. No. B1330203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-Met-Leu-Phe-OMe
CAS65929-03-5
Synonymsf-Met-Leu-Phe-OMe
FMLP OMe
For-Met-Leu-Phe-OMe
formyl-Met-Leu-Phe OMe
formyl-methionyl-leucyl-phenylalanine methyl ester
formylmethionyl-leucyl-phenylalanine methyl ester
HCO-Met-Leu-Phe-Ome
Molecular FormulaC22H33N3O5S
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1
InChIKeyFTDSTRQDCPIBEG-FHWLQOOXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

For-Met-Leu-Phe-OMe (CAS 65929-03-5) – Procurement Baseline and Core Identity for Formyl Peptide Receptor Research


For-Met-Leu-Phe-OMe (fMLP-OMe) is a synthetic tripeptide chemoattractant comprising an N-terminal formyl group, a methionine-leucine-phenylalanine backbone, and a C-terminal methyl ester [1]. It acts as a potent, full agonist at the human formyl peptide receptor 1 (FPR1), serving as the prototypical ligand for studying neutrophil activation, chemotaxis, and innate immune signaling pathways [2]. The compound is chemically defined as methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanyl-butanoyl]amino]-4-methyl-pentanoyl]amino]-3-phenyl-propanoate, with a molecular weight of 451.58 g/mol [1].

Why For-Met-Leu-Phe-OMe Cannot Be Interchanged with FPR1 Agonists or Analogs


The formyl peptide receptor (FPR) family exhibits distinct ligand selectivity: FPR1 binds fMLP-OMe with high affinity (IC₅₀ = 2.1 ± 0.3 nM), while FPR2/ALX interacts with diverse peptide sequences but demonstrates low affinity for this canonical ligand . Substitution with alternative agonists such as IL-8 or non-formylated peptides activates divergent signaling pathways, while even subtle structural modifications to fMLP-OMe (e.g., C-terminal de-esterification to fMLP-OH, para-substitution of the phenylalanine ring, or backbone conformational restriction) can ablate chemotaxis while retaining superoxide anion production, or vice versa [1]. Consequently, generic interchange of FPR1 agonists without verification of the specific receptor subtype and downstream functional bias will yield irreproducible or misleading results in neutrophil activation, inflammation, and GPCR signaling studies.

Quantitative Differentiation of For-Met-Leu-Phe-OMe Against Closest Analogs: A Procurement Evidence Guide


High-Affinity FPR1 Binding of For-Met-Leu-Phe-OMe Outperforms Hydrophilic Peptide Analogs

For-Met-Leu-Phe-OMe demonstrates high-affinity binding to FPR1 with an IC₅₀ of 2.1 ± 0.3 nM, measured via [³H]-fMLP radioligand competition assays . In contrast, hydrophilic peptide analogs for-Gln-Tyr-Phe-OMe and for-Gln-Tyr-Tyr-OMe exhibit markedly reduced affinity, with binding values in the micromolar range [1]. This >1000-fold difference in binding potency underscores the critical role of the hydrophobic Met-Leu-Phe backbone for FPR1 engagement.

GPCR Pharmacology Neutrophil Biology Radioligand Binding

Full Agonist Signaling Profile of For-Met-Leu-Phe-OMe Contrasts with Function-Selective Analogs

For-Met-Leu-Phe-OMe functions as a full agonist, eliciting both neutrophil chemotaxis (directional migration) and superoxide anion production (respiratory burst) [1]. In contrast, conformationally restricted analogs exhibit function-selective profiles: for-Thp-Leu-Ain-OMe triggers chemotaxis alone without inducing Ca²⁺ flux or superoxide release, while for-Met-ΔzLeu-Phe-OMe induces superoxide release and degranulation but fails to promote chemotaxis [2][3]. For-Met-Leu-Phe-OMe alone retains the complete signaling repertoire.

Signal Transduction Neutrophil Activation Functional Selectivity

Superior Receptor Affinity of Dimeric fMLP-OMe Peptides Establishes For-Met-Leu-Phe-OMe as the Essential Monomeric Baseline

Dimeric fMLP-OMe analogs, comprising two fMLP units linked by spacer residues (e.g., Gly, β-Ala, GABA), demonstrate substantially higher affinity for FPR than the monomeric reference ligand For-Met-Leu-Phe-OMe, with affinity correlating positively with spacer length [1]. While these dimers act as more potent full agonists in superoxide release assays, they paradoxically induce poor chemotactic responses compared to the parent monomer [2].

Receptor Binding Peptide Engineering Drug Delivery

Methyl Ester Moiety of For-Met-Leu-Phe-OMe Confers Distinct Pharmacological Properties Relative to Free Acid fMLP

The C-terminal methyl ester group in For-Met-Leu-Phe-OMe distinguishes it from the free acid form fMLP (For-Met-Leu-Phe-OH). In vivo, the methyl ester serves as a substrate for plasma esterases, leading to gradual hydrolysis and potentially prolonged or modulated activity . In murine acute inflammation models, intraperitoneal injection of For-Met-Leu-Phe-OMe (0.5 mg/kg) induces neutrophil infiltration with peak cell counts at 2 hours post-dose, while the para-iodo derivative exhibits prolonged activity up to 6 hours, attributed to slower esterase hydrolysis .

Prodrug Stability Pharmacokinetics In Vivo Inflammation

Benchmark Potency of For-Met-Leu-Phe-OMe in Human Neutrophil Chemotaxis Drives Development of Nanomolar Inhibitors

For-Met-Leu-Phe-OMe at 10 nM induces robust neutrophil chemotaxis in transwell migration assays, achieving approximately 85% of the maximal response elicited by native fMLP . This reproducible potency has established fMLP-OMe as the gold-standard chemoattractant stimulus for identifying and validating novel chemotaxis inhibitors. For instance, N-aryl-2-phenyl-2,3-dihydro-imidazo[1,2-b]pyrazole-1-carboxamides have been shown to inhibit fMLP-OMe-induced human neutrophil chemotaxis with IC₅₀ values in the nanomolar range [1].

Chemotaxis Inhibition Anti-inflammatory Drug Discovery Neutrophil Migration

For-Met-Leu-Phe-OMe Elicits Distinct Intracellular Signaling (cAMP and PLC) Compared to Pure Chemoattractant Analogs

For-Met-Leu-Phe-OMe (compound 1) activates phospholipase C (PLC) and increases intracellular cyclic AMP (cAMP) levels in human neutrophils, a signaling profile shared with the full agonist analog for-Met-Lys-Phe-For-Met-Lys-Phe (compound 6) [1]. In contrast, the conformationally restricted analogs for-Thp-Leu-Ain-OMe (compound 2) and for-Thp-Leu-Phe-OMe (compound 3), which evoke chemotaxis alone, fail to enhance either inositol phosphate or cAMP levels [1]. This demonstrates that For-Met-Leu-Phe-OMe engages both chemotaxis and the PLC/cAMP signaling axis.

Second Messenger Signaling cAMP Assay Phospholipase C

High-Value Application Scenarios for For-Met-Leu-Phe-OMe Procurement


Canonical FPR1 Activation in Neutrophil GPCR Signaling Studies

For-Met-Leu-Phe-OMe serves as the definitive FPR1 agonist for dissecting G-protein coupled receptor signaling pathways in human neutrophils. Its full agonist profile—activating chemotaxis, superoxide anion production, PLC, and cAMP elevation—provides a comprehensive, non-biased stimulus for studying FPR1-mediated second messenger cascades and cross-talk with other inflammatory receptors [1]. Researchers investigating the complete FPR1 signalosome should procure this compound rather than function-selective analogs which exhibit biased agonism [1].

Positive Control for High-Throughput Screening of FPR1 Antagonists and Chemotaxis Inhibitors

The well-characterized potency of For-Met-Leu-Phe-OMe (10 nM inducing ~85% maximal chemotactic response) makes it the ideal positive control stimulus for high-throughput screening campaigns aimed at identifying novel FPR1 antagonists or neutrophil migration inhibitors . Its reproducible EC₅₀ in transwell migration assays provides a reliable benchmark for calculating IC₅₀ values of test compounds, and it has been successfully employed to identify dual fMLP-OMe/IL-8 chemotaxis inhibitors with nanomolar potency [1].

Reference Standard for Structure-Activity Relationship (SAR) Studies of Formyl Peptide Analogs

As the prototypical monomeric fMLP-OMe ligand, this compound is indispensable as a reference standard for evaluating novel synthetic analogs, including para-substituted derivatives , dimeric peptides [1], and centrally modified pseudopeptides [2]. Its baseline affinity (IC₅₀ = 2.1 nM) and full agonist profile allow quantitative assessment of how structural modifications alter receptor binding, functional selectivity, and in vivo pharmacokinetics [3].

In Vivo Neutrophil Recruitment Studies with Esterase-Modulated Pharmacokinetics

The methyl ester moiety of For-Met-Leu-Phe-OMe renders it a substrate for endogenous esterases, providing a tunable pharmacokinetic profile distinct from the free acid fMLP-OH. This property is valuable for studying the temporal dynamics of neutrophil recruitment in acute inflammation models, as demonstrated by the peak infiltration at 2 hours post-dose in murine peritonitis assays . Researchers requiring an ester-containing prodrug-like FPR1 agonist for in vivo work should select fMLP-OMe over the free acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for For-Met-Leu-Phe-OMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.